
n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine: is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen atoms.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
- n-Cyclopentyl-3-propyl-1,2,4-oxadiazol-5-amine
- n-Cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine
Comparison: Compared to similar compounds, n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-cyclopentyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
HGKVIARXMFRKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
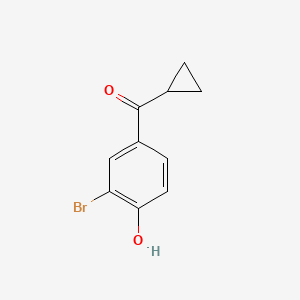

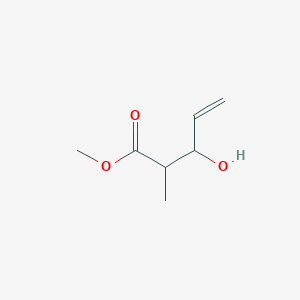
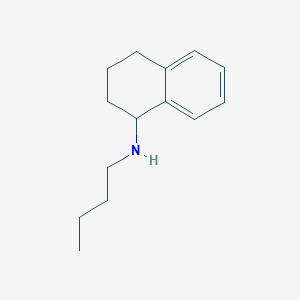
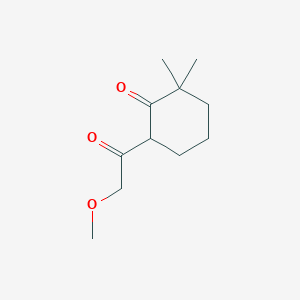
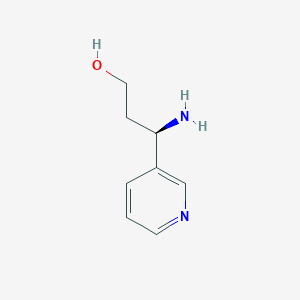
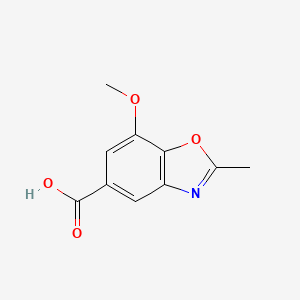

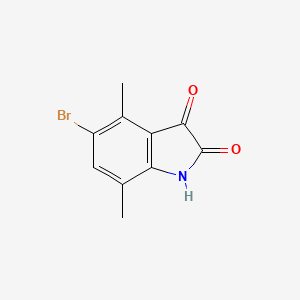
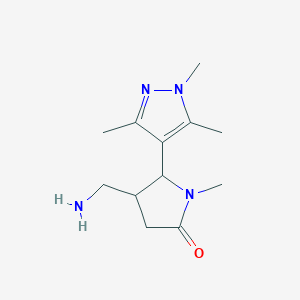
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
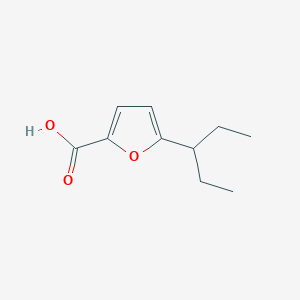
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
